(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone
Overview
Description
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 1-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on the target molecule and inducing a biological response.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,4-Dimethylphenyl)piperazin-1-yl)(phenyl)methanone
- (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to the presence of both a 2,4-dimethylphenyl group and a 4-fluorophenyl group. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Biological Activity
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 341.42 g/mol. The compound features a piperazine ring substituted with a dimethylphenyl group and a fluorophenyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 341.42 g/mol |
Boiling Point | 517.6 ± 50.0 °C (Predicted) |
Density | 1.185 ± 0.06 g/cm³ (Predicted) |
pKa | 14.62 ± 0.70 (Predicted) |
Antimicrobial and Anticancer Properties
Piperazine derivatives, including the compound , have demonstrated a wide range of biological activities, particularly antimicrobial and anticancer effects. Studies indicate that modifications in the piperazine structure can significantly enhance their activity against various pathogens and cancer cell lines. For instance, compounds containing the piperazine moiety have shown promising results in inhibiting the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
Tyrosinase Inhibition
One of the notable activities of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. Research has indicated that derivatives with similar structures effectively inhibit tyrosinase activity, suggesting that this compound may also possess this property .
Table: Summary of Tyrosinase Inhibition Studies
Structure-Activity Relationships (SAR)
The biological activity of piperazine derivatives is often influenced by their structural characteristics. In the case of this compound, the presence of both the dimethylphenyl and fluorophenyl groups enhances its lipophilicity and interaction with biological targets.
Key Findings from SAR Studies:
- Substituent Effects : The dimethyl substitution on the phenyl ring has been shown to improve binding affinity to target proteins.
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and bioactivity due to increased electron-withdrawing effects.
Case Studies
Several studies have evaluated the pharmacological effects of related compounds:
- Anticancer Activity : A study on similar piperazine derivatives indicated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction .
- Antimicrobial Activity : Comparative studies revealed that modifications in the piperazine ring resulted in enhanced antibacterial properties against Gram-positive bacteria .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCGPRZWHFBKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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